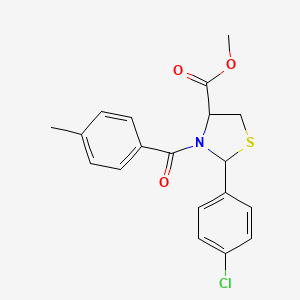![molecular formula C14H14N2O6S B2405801 5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid CAS No. 1001567-00-5](/img/structure/B2405801.png)
5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of pyridine-3-carboxylic acid, also known as nicotinic acid or niacin . It has a sulfonylamino group attached to the 5-position and a 3,4-dimethoxyphenyl group attached to the nitrogen of the sulfonylamino group.
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. For example, similar compounds like nicotinic acid have properties like being colorless and having a melting point of 234-238 °C .Wissenschaftliche Forschungsanwendungen
Enzyme Inhibition and Chemical Synthesis
Research has demonstrated the utility of sulfonamide derivatives, including those related to the specified compound, in inhibiting enzymes such as prolyl 4-hydroxylase. This enzyme is crucial in collagen synthesis, making these inhibitors valuable in studying and potentially treating diseases related to collagen production and deposition. For example, sulfonamides derived from pyridine-dicarboxylic acid have shown potent inhibition of prolyl 4-hydroxylase, indicating a significant role in modulating enzyme activity and offering a pathway for developing new therapeutic agents (Dowell & Hadley, 1992).
Fluorescent Probes and Chemiluminescence
The compound's structure, particularly the sulfonyl and carboxylic acid functionalities, has applications in developing fluorescent probes for biological research. Fluorescent solvatochromic dyes, for instance, have been synthesized using similar structural motifs, providing tools for studying various biological events and processes due to their environment-sensitive fluorescence properties. These probes can help in understanding cellular mechanisms and interactions with high specificity and sensitivity (Diwu et al., 1997).
Catalysis and Organic Synthesis
Pyridine and its derivatives, including those with sulfonyl and carboxylic acid groups, are essential in catalysis, particularly in facilitating various organic reactions. For example, sulfonic acid functionalized pyridinium chloride has been used as an efficient and reusable catalyst for synthesizing tetrahydrobenzo[a]xanthen-11-ones through a one-pot multi-component condensation reaction. This highlights the compound's role in enhancing the efficiency and sustainability of chemical synthesis processes (Moosavi-Zare et al., 2013).
Antioxidant and Biological Activities
Structural analogs of the compound have been studied for their antioxidant properties, demonstrating significant potential in treating oxidative stress-related diseases. For instance, dihydropyridine analogs synthesized from similar structural frameworks have shown potent antioxidant activity, which could be beneficial in managing conditions caused by oxidative stress (Sudhana & Pradeepkiran, 2019).
Eigenschaften
IUPAC Name |
5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c1-21-12-4-3-11(6-13(12)22-2)23(19,20)16-10-5-9(14(17)18)7-15-8-10/h3-8,16H,1-2H3,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFHLFXXWXHHLPB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=CN=CC(=C2)C(=O)O)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(3,4-dimethoxyphenyl)sulfonylamino]pyridine-3-carboxylic Acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

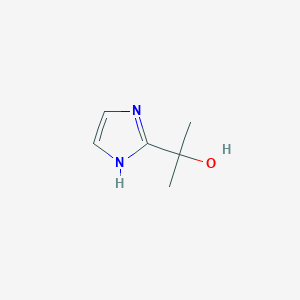
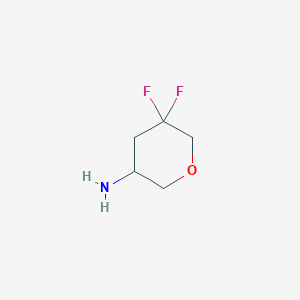

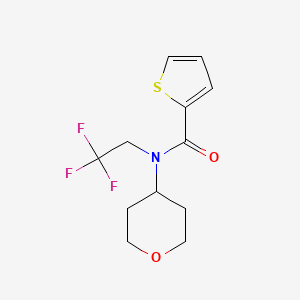
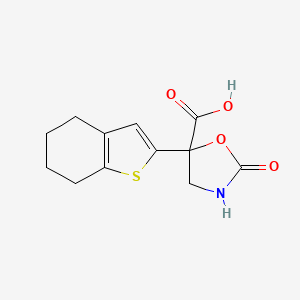
![(E)-4-(Dimethylamino)-N-[2-(3-fluoro-4-phenoxyphenyl)ethyl]but-2-enamide](/img/structure/B2405724.png)
![Methyl 2-((2-cyclopropyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)propanoate](/img/structure/B2405727.png)
![N-butyl-1-(p-tolyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2405728.png)
![4-[(2-chloropyridin-3-yl)sulfonyl]-3-ethyl-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2405731.png)
![7-Chloro-5-methylimidazo[1,2-c]pyrimidine-2-carboxamide](/img/structure/B2405732.png)
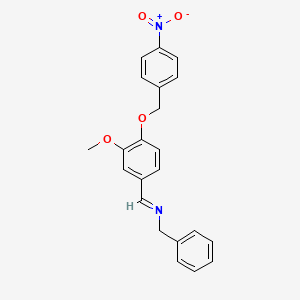
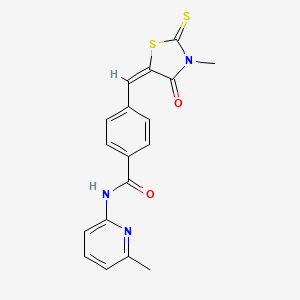
![(3-(1H-pyrazol-1-yl)phenyl)(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)methanone](/img/structure/B2405740.png)
